molecular formula C5H5BrClNO B1279460 3-Bromopyridine N-oxide hydrochloride CAS No. 63785-86-4

3-Bromopyridine N-oxide hydrochloride

Cat. No.: B1279460
CAS No.: 63785-86-4
M. Wt: 210.45 g/mol
InChI Key: VJMWFTNOBOUFRF-UHFFFAOYSA-N
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Description

3-Bromopyridine N-oxide hydrochloride is a chemical compound derived from pyridine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the third position and an N-oxide group, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine N-oxide hydrochloride typically involves the bromination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine N-oxide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The N-oxide group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Coupling Reactions: Catalysts like palladium or nickel are frequently employed in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products may include higher oxidation state compounds or derivatives with modified functional groups.

    Coupling Reactions: Products are typically more complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-Bromopyridine N-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromopyridine N-oxide hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the bromine atom and N-oxide group play crucial roles in facilitating various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopyridine N-oxide hydrochloride
  • 4-Bromopyridine hydrochloride
  • 2-Acetyl-6-bromopyridine
  • 3-Amino-2-bromopyridine

Comparison and Uniqueness

3-Bromopyridine N-oxide hydrochloride is unique due to the specific positioning of the bromine atom and the N-oxide group, which confer distinct reactivity and properties. Compared to its analogs, it offers unique advantages in certain synthetic applications and potential biological activities.

Properties

IUPAC Name

3-bromo-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWFTNOBOUFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467611
Record name 3-Bromopyridine N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-86-4
Record name 3-Bromopyridine N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromopyridine N-oxide hydrochloride
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3-Bromopyridine N-oxide hydrochloride
Reactant of Route 3
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3-Bromopyridine N-oxide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Bromopyridine N-oxide hydrochloride
Reactant of Route 5
3-Bromopyridine N-oxide hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Bromopyridine N-oxide hydrochloride
Customer
Q & A

Q1: What happens when 3-bromopyridine N-oxide hydrochloride is reacted with sulfuryl chloride?

A1: Heating this compound with sulfuryl chloride at 120°C leads to the formation of a mixture of chlorinated products. The major product is 3-bromo-4-chloropyridine. Additionally, 3-bromo-2-chloropyridine and a smaller amount of 3-bromo-6-chloropyridine are also formed. []

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